molecular formula C9H4BrClFN B1380291 8-Bromo-1-chloro-5-fluoroisoquinoline CAS No. 1369203-62-2

8-Bromo-1-chloro-5-fluoroisoquinoline

Cat. No.: B1380291
CAS No.: 1369203-62-2
M. Wt: 260.49 g/mol
InChI Key: BUICVHCGBBUSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-chloro-5-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-chloro-5-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For example, the bromination and chlorination of 5-fluoroisoquinoline can be achieved using bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-chloro-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-1-chloro-5-fluoroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-8-fluoroisoquinoline
  • 6-Bromo-1-chloro-5-fluoroisoquinoline
  • 7-Bromo-1-chloro-5-fluoroisoquinoline

Uniqueness

8-Bromo-1-chloro-5-fluoroisoquinoline is unique due to the specific positioning of the bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

8-bromo-1-chloro-5-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)5-3-4-13-9(11)8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUICVHCGBBUSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-1-chloro-5-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-1-chloro-5-fluoroisoquinoline
Reactant of Route 3
8-Bromo-1-chloro-5-fluoroisoquinoline
Reactant of Route 4
Reactant of Route 4
8-Bromo-1-chloro-5-fluoroisoquinoline
Reactant of Route 5
8-Bromo-1-chloro-5-fluoroisoquinoline
Reactant of Route 6
8-Bromo-1-chloro-5-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.